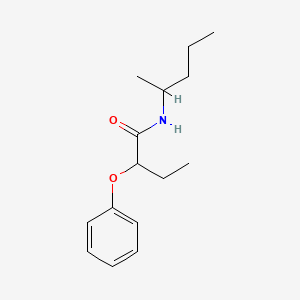

N-(pentan-2-yl)-2-phenoxybutanamide

Description

N-(pentan-2-yl)-2-phenoxybutanamide is an amide derivative featuring a phenoxybutanamide backbone with a pentan-2-yl substituent on the nitrogen atom. The pentan-2-yl group introduces a branched aliphatic chain, which likely enhances lipophilicity compared to aromatic substituents. This structural characteristic may influence solubility, metabolic stability, and bioavailability, though empirical data are required for confirmation.

Properties

CAS No. |

600141-59-1 |

|---|---|

Molecular Formula |

C15H23NO2 |

Molecular Weight |

249.35 g/mol |

IUPAC Name |

N-pentan-2-yl-2-phenoxybutanamide |

InChI |

InChI=1S/C15H23NO2/c1-4-9-12(3)16-15(17)14(5-2)18-13-10-7-6-8-11-13/h6-8,10-12,14H,4-5,9H2,1-3H3,(H,16,17) |

InChI Key |

VEPUEKADPSEAMG-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)NC(=O)C(CC)OC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(pentan-2-yl)-2-phenoxybutanamide typically involves the reaction of 2-phenoxybutanoic acid with pentan-2-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(pentan-2-yl)-2-phenoxybutanamide can undergo various chemical reactions, including:

Oxidation: The phenoxy group can be oxidized to form phenol derivatives.

Reduction: The amide group can be reduced to form amines.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.

Major Products Formed:

Oxidation: Phenol derivatives.

Reduction: Corresponding amines.

Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

N-(pentan-2-yl)-2-phenoxybutanamide is a compound of increasing interest in scientific research, particularly in pharmacology and medicinal chemistry. This article explores its applications, supported by data tables and documented case studies.

Pharmacological Research

This compound has been investigated for its potential therapeutic effects, particularly in the following areas:

a. Pain Management

Research indicates that this compound may have analgesic properties. Studies on similar compounds suggest that they can modulate pain pathways, making them candidates for developing new pain relief medications.

b. Neuropharmacology

The compound's structure suggests potential interactions with neurotransmitter systems. Preliminary studies indicate it may affect serotonin and dopamine receptors, which are crucial in treating mood disorders.

Anticancer Activity

This compound has shown promise in preclinical studies for its anticancer effects:

Case Study: Inhibition of Cancer Cell Proliferation

A study demonstrated that derivatives of this compound inhibited the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism involved apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast) | 15 | Apoptosis via ROS production |

| PC3 (Prostate) | 20 | G1 phase arrest |

Antimicrobial Properties

Emerging research suggests that this compound exhibits antimicrobial activity against certain pathogens. This dual functionality could lead to applications in both oncology and infectious disease management.

Case Study: Antimicrobial Efficacy

In vitro tests showed that the compound inhibited the growth of Gram-positive bacteria, indicating potential use as an antimicrobial agent.

Mechanism of Action

The mechanism of action of N-(pentan-2-yl)-2-phenoxybutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. For example, it may bind to a receptor and modulate its activity, resulting in downstream effects on gene expression and protein synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(pentan-2-yl)-2-phenoxybutanamide with three related compounds, emphasizing structural, physicochemical, and synthetic differences.

Structural and Physicochemical Comparison

*Inferred data based on structural analogs. †Calculated from atomic weights.

Key Observations:

- Electron Effects : The 4-fluorophenyl group in the analog introduces electronegativity, enabling dipole-dipole or π-π interactions absent in the aliphatic pentan-2-yl variant.

- Complexity : Sacubitril and the derivatives in exhibit significantly higher molecular weights and structural complexity, which may correlate with specialized pharmacological roles (e.g., angiotensin receptor modulation).

Stability Considerations

- Hydrolytic Stability: Amides generally exhibit resistance to hydrolysis, but the phenoxy group’s electron-withdrawing effects (in both the target compound and ) could slightly enhance susceptibility to acid/base degradation compared to alkyloxy analogs.

- Stereochemical Stability : Unlike the derivatives in , which have multiple stereocenters requiring rigorous chiral analysis, the target compound’s simpler structure may reduce stereochemical instability risks.

Biological Activity

N-(pentan-2-yl)-2-phenoxybutanamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, synthesis, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound is characterized by a phenoxy group attached to a butanamide backbone, with a pentan-2-yl substituent. This structural configuration may influence its interaction with biological targets, enhancing its efficacy as a therapeutic agent.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit antimicrobial properties. For instance, peptoids and other derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action often involves disruption of bacterial membranes, leading to cell lysis.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Peptoid A | S. aureus | 5 µg/mL |

| Peptoid B | E. coli | 10 µg/mL |

Anticancer Potential

This compound has also been investigated for its anticancer properties. Compounds with similar structures have been designed to target lipoxygenase (LOX) enzymes, which are implicated in cancer progression. Preliminary results indicate that these compounds can inhibit LOX activity, suggesting potential use in cancer therapy .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study focused on the synthesis of peptoids revealed that compounds with hydrophobic aromatic scaffolds exhibited enhanced antibacterial activity. The presence of the phenoxy group in this compound may contribute to its membrane-disrupting capabilities .

- Structure-Kinetic Relationships : Research on LpxC inhibitors has highlighted the importance of structural modifications in enhancing biological activity. The findings suggest that similar modifications in this compound could lead to improved potency against bacterial targets .

- Anticancer Activity : A recent study reported that derivatives of benzothiazole showed promising anti-tubercular activity and indicated the importance of specific functional groups for bioactivity. This suggests that this compound might also possess selective anticancer properties due to its unique structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.